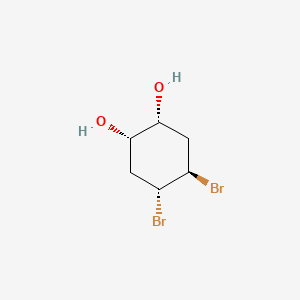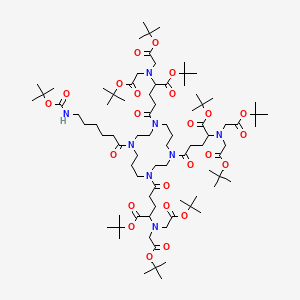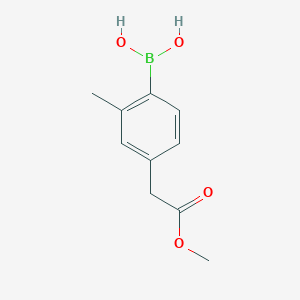
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is an organoboron compound with the molecular formula C9H11BO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid typically involves the reaction of 4-bromo-2-methylbenzoic acid with trimethyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases such as potassium carbonate are used in cross-coupling reactions.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters.
Substitution: Biaryl compounds.
Aplicaciones Científicas De Investigación
4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is investigated for its potential as an enzyme inhibitor.
Medicine: Research is ongoing into its use as a precursor for drug development.
Industry: It is used in the production of advanced materials, including polymers and electronic components
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition, where it can bind to active sites and block substrate access. The compound’s boronic acid group is crucial for its reactivity, allowing it to interact with various molecular targets and pathways .
Comparación Con Compuestos Similares
- 4-(2-Methoxy-2-oxoethyl)phenylboronic acid
- 4-Methoxycarbonylmethylphenylboronic acid
- Methyl (4-boronophenyl)acetate
Comparison: 4-(2-Methoxy-2-oxoethyl)-2-methylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it offers enhanced stability and selectivity in chemical reactions, making it a valuable tool in synthetic chemistry and materials science .
Propiedades
Número CAS |
1190207-22-7 |
|---|---|
Fórmula molecular |
C10H13BO4 |
Peso molecular |
208.02 g/mol |
Nombre IUPAC |
[4-(2-methoxy-2-oxoethyl)-2-methylphenyl]boronic acid |
InChI |
InChI=1S/C10H13BO4/c1-7-5-8(6-10(12)15-2)3-4-9(7)11(13)14/h3-5,13-14H,6H2,1-2H3 |
Clave InChI |
YAVHZMVOSMVWGT-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C=C(C=C1)CC(=O)OC)C)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-Fluoro-4-(hydroxymethyl)phenoxy]acetic acid](/img/structure/B15287528.png)
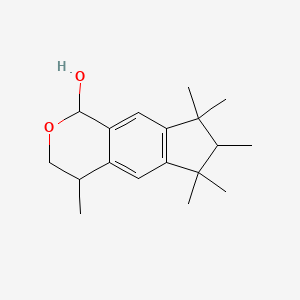
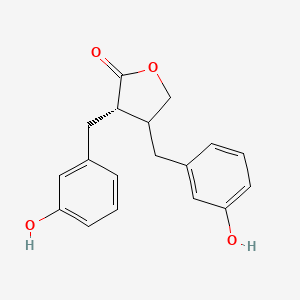
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
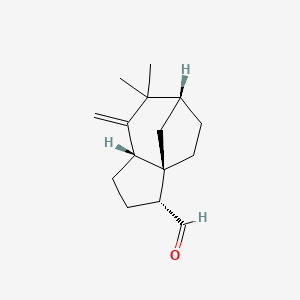

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyridine-3-carboxamide](/img/structure/B15287575.png)
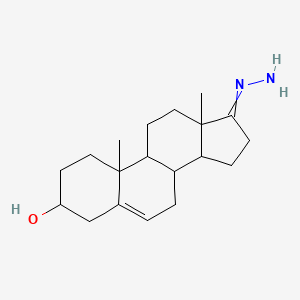
![[4-(Methylsulfonothioyloxymethyl)phenyl]methanol](/img/structure/B15287585.png)
![N-[(E,2R,3S)-1,3-dihydroxyoctadec-4-en-2-yl]icosanamide](/img/structure/B15287587.png)
![2-[(Phenylmethoxy)carbonyl]phenyl 2-Hydroxybenzoate](/img/structure/B15287592.png)
![(3R,6S,9R,12S,15R,18S,21R,24S,30S,33R)-33-[(E,1R,2S)-1-hydroxy-2-methylpent-3-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-3,6,9,18,24-pentakis(2-methylpropyl)-21,30-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone](/img/structure/B15287600.png)
